Europium triiodide
Description
Structure
2D Structure
Properties
CAS No. |
13759-90-5 |
|---|---|
Molecular Formula |
EuI3 |
Molecular Weight |
532.68 g/mol |
IUPAC Name |
europium(3+);triiodide |
InChI |
InChI=1S/Eu.3HI/h;3*1H/q+3;;;/p-3 |
InChI Key |
OEGMUYNEEQNVBV-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Eu+3] |
Canonical SMILES |
[I-].[I-].[I-].[Eu+3] |
Other CAS No. |
13759-90-5 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Pathways for Europium Iii Iodide
Direct Halogenation Techniques
The most direct route to europium (III) iodide involves the reaction of europium metal with elemental iodine. rsc.orgwikipedia.org This method, a hallmark of direct halogenation, is fundamentally a redox reaction where europium metal is oxidized to its +3 state.
The general reaction can be represented as: 2 Eu + 3 I₂ → 2 EuI₃ rsc.org
This synthesis is typically carried out under inert atmospheric conditions to prevent the formation of oxides or other side products. The reaction can be performed at elevated temperatures to facilitate the combination of the elements. acs.org In some variations of this method, the reaction is conducted in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), which can lead to the formation of solvated adducts. acs.org
Oxide/Carbonate Reactivity with Hydrohalic Acids
A common and effective method for the preparation of hydrated europium (III) iodide involves the reaction of europium (III) oxide (Eu₂O₃) or europium (III) carbonate with hydroiodic acid (HI). rsc.orgwikipedia.org This acid-base reaction yields a hydrated salt, which can then be isolated.
The reaction with europium (III) oxide is as follows: Eu₂O₃ + 6 HI + 6 H₂O → 2 EuI₃·9H₂O rsc.org
This pathway is particularly useful for producing europium (III) iodide in aqueous media. The resulting product is a hydrated form, which requires further processing to obtain the anhydrous compound.
Solvothermal and Solution-Phase Synthetic Approaches
Solution-phase synthesis offers a versatile approach to producing europium (III) iodide, often resulting in the formation of solvent adducts. A notable example is the reaction of europium powder with iodine in tetrahydrofuran (THF). rsc.org This method yields a THF adduct of europium (III) iodide.
The reaction is represented as: 2 Eu + 3 I₂ + 7 THF → [EuI₂(THF)₅][EuI₄(THF)₂] rsc.org
This adduct can be more simply formulated as EuI₃(THF)₃.₅. rsc.org Similar approaches have been employed for other lanthanide iodides using diethyl ether, which can also serve as a precursor to THF adducts. rsc.org While specific solvothermal syntheses for EuI₃ are not extensively detailed in the literature, the principles of solvothermal reactions—employing a solvent under elevated temperature and pressure—can be applied to potentially control the crystallinity and morphology of the product.
Controlled Synthesis of Anhydrous Forms
The preparation of anhydrous europium (III) iodide is critical for many applications, as the presence of water can interfere with subsequent reactions. Hydrated forms, such as those produced from the reaction of europium oxide with hydroiodic acid, can be dehydrated, although this process must be carefully controlled to prevent the formation of oxyhalides.
General methods for the synthesis of anhydrous lanthanide halides are applicable to europium (III) iodide. osti.gov One common technique involves heating the hydrated halide in a stream of the corresponding hydrogen halide gas to suppress the formation of oxyhalides. Another approach is the reaction of the oxide with an excess of ammonium (B1175870) halide, followed by sublimation of the excess ammonium salt. wikipedia.org
| Method | Description |
| Dehydration of Hydrates | Heating the hydrated salt, often in the presence of a dehydrating agent or under a stream of hydrogen iodide gas. |
| Reaction with Ammonium Halides | Reacting europium oxide with an ammonium halide, followed by thermal decomposition of the intermediate complex. |
Interconversion Pathways with Europium(II) Iodide Precursors
The facile interconversion between europium (III) and europium (II) is a key feature of its chemistry. Europium (III) iodide can be readily converted to europium (II) iodide through various reduction methods.
Chemical Reduction Strategies (e.g., Hydrogen Gas, Zinc Metal)
A well-established method for the reduction of europium (III) iodide is the use of hydrogen gas at elevated temperatures. wikipedia.orgwikipedia.org
The reaction proceeds as follows: 2 EuI₃ + H₂ → 2 EuI₂ + 2 HI wikipedia.org
This reaction is typically carried out at temperatures around 350 °C. wikipedia.org Another approach to the chemical reduction of Eu(III) to Eu(II) involves the use of a reducing metal, such as zinc. While specific protocols for the reduction of EuI₃ with zinc are not extensively detailed, the general principle of using zinc to reduce Eu³⁺ in solution is known. nih.gov
| Reducing Agent | Conditions | Product |
| Hydrogen Gas | 350 °C | EuI₂ |
| Zinc Metal | Aqueous or other solvent media | Eu²⁺ (in solution) |
Electrochemical Reduction Protocols
The one-electron reduction of Eu(III) to Eu(II) can also be achieved through electrochemical methods. This process is of interest for selective separations and syntheses. Studies have shown the electrochemical reduction of Eu(III) using various electrode materials, including ordered mesoporous carbon. The standard electrode potential for the Eu(III)/Eu(II) couple is approximately -0.55 V versus a Ag/AgCl electrode.
While these studies often focus on Eu(III) in nitrate (B79036) or other solutions, the fundamental principles are applicable to the reduction of europium (III) iodide. The process involves the transfer of an electron to the Eu³⁺ ion at the cathode of an electrochemical cell.
Spectroscopic Investigation of Electronic and Optical Properties of Europium Iii Iodide Systems
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the bonding within europium iodide compounds and their complexes. These methods probe the vibrational modes of molecules, providing insights into bond strengths, coordination environments, and the identification of specific functional groups.
In studies of complex europium(III) iodide systems, such as hexakis(antipyrine)europium(III) tri-iodide, vibronic transitions are observed in the electronic excitation and emission spectra. These transitions correspond to the simultaneous excitation of a vibrational mode along with an electronic transition. Analysis of these spectra has allowed for the identification of vibrational modes associated with the central Eu-ligand coordination cluster. For instance, intense vibronic lines at low frequencies (< 200 cm⁻¹) are assigned to vibrational modes of the octahedral EuO₆ moiety, which directly characterizes the primary coordination sphere of the europium ion. The majority of other vibronic lines are attributed to the internal vibrations of the organic ligands.
While direct IR and Raman data for simple europium triiodide is scarce, studies on related europium compounds provide a framework for interpretation. For example, in europium-containing glass ceramics, Fourier-transform infrared spectroscopy (FTIR) is used to identify the vibrational modes of water molecules and other groups like carbonates present in the material. charchem.org In europium hydroxide (B78521) nanorods, distinct Raman peaks are assigned to specific translatory and libration modes of the Eu(OH)₃ crystal structure. aip.org Furthermore, in europium complexes with organic ligands, new frequency bands in the IR spectrum can provide direct evidence for the formation of Eu-N and Eu-O bonds. acs.org
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS) is a potent element-specific technique for investigating the local geometric and electronic structure of europium in its compounds. By tuning the X-ray energy to an absorption edge of europium (e.g., the L₃ or M₄,₅ edges), detailed information about the oxidation state, coordination environment, and the nature of unoccupied electronic states can be obtained. mdpi.comrsc.org
XAS is particularly effective in determining the valence state of europium. The absorption edge energy for Eu³⁺ is significantly higher than that for Eu²⁺, providing a clear signature to distinguish between the two oxidation states. aip.orgrsc.org This has been applied to iodide-containing scintillator materials like CsSrI₃:Eu, where XAS measurements confirmed that europium is predominantly in the desired divalent (Eu²⁺) state, both in the EuI₂ starting material and the final crystal, although a small amount of surface oxidation to Eu³⁺ could also be detected. nih.gov
Furthermore, XAS can track changes in the electronic structure under varying conditions. High-pressure XAS studies on europium compounds have shown continuous increases in the average europium valence with applied pressure, reflecting a variation in the 4f electron occupation. researchgate.net The fine structure of the absorption edge (X-ray Absorption Near Edge Structure, or XANES) is sensitive to the local coordination geometry and the hybridization between europium's orbitals and those of the surrounding ligands. mdpi.com In Eu³⁺-doped systems, XAS has revealed variations around the Eu and O atoms and the creation of Eu-induced states within the conduction band upon UV irradiation. aip.org These experimental results are often coupled with theoretical models, such as density functional theory (DFT), to provide a comprehensive picture of the electronic band structure. mdpi.com
Mössbauer Spectroscopy for Oxidation State and Local Environment Analysis
¹⁵¹Eu Mössbauer spectroscopy is a highly sensitive technique for quantitatively distinguishing between the Eu²⁺ and Eu³⁺ oxidation states and for probing the local chemical environment around the europium nucleus in solid-state materials, including iodides. nih.govwayne.edu The primary parameter derived from a Mössbauer spectrum is the isomer shift (δ), which is markedly different for the two common oxidation states. researchgate.net
The isomer shift for Eu³⁺ compounds typically falls in the range of 0 to +1 mm/s, while Eu²⁺ compounds exhibit a large negative isomer shift, generally between -11 and -15 mm/s. nih.gov This significant difference allows for the unambiguous identification and quantification of the relative amounts of each oxidation state in a sample. A Mössbauer spectroscopic study specifically on the iodides of europium confirmed these principles. rsc.org It was also noted that for the series of anhydrous europium(II) halides, a linear relationship exists between the isomer shift and the ionicity of the Eu-X bond. rsc.org The isomer shift is sensitive to the electron density at the nucleus, which is influenced by the covalency of the bonds and the Eu-ligand bond lengths. researchgate.net
Beyond the oxidation state, Mössbauer spectroscopy can provide information on the local coordination environment through quadrupole splitting. This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, which occurs when the europium ion is in a non-cubic coordination environment. The presence and magnitude of quadrupole splitting can thus give insights into the symmetry of the local site occupied by the europium ion. researchgate.net
Advanced Spectroscopic Techniques (e.g., Transient Absorption Spectroscopy)
To unravel the complex and ultrafast photophysical processes in europium compounds, advanced spectroscopic methods such as transient absorption spectroscopy (TAS) are employed. TAS is a powerful pump-probe technique that can monitor the dynamics of short-lived excited states on timescales ranging from femtoseconds to milliseconds, providing critical insights into energy transfer and decay pathways that are inaccessible through steady-state measurements. sisgeenco.com.bracs.org
In the context of europium complexes, particularly those involving Eu³⁺, luminescence often relies on a "sensitization" or "antenna" effect, where organic ligands absorb light and efficiently transfer the energy to the europium ion. sisgeenco.com.br Femtosecond transient absorption spectroscopy (fs-TAS) has been instrumental in directly observing this ligand-to-metal energy transfer process. sisgeenco.com.brosti.gov For example, studies on europium(III) diketonate complexes have used fs-TAS to track the initial excitation of the ligand into its singlet state, its rapid (sub-picosecond) decay via intersystem crossing to a longer-lived triplet state, and the subsequent quenching of this triplet state as it transfers its energy to the Eu³⁺ ion. sisgeenco.com.br The lifetime of the ligand's triplet state was observed to be significantly reduced (e.g., from nanoseconds to hundreds of picoseconds) in the presence of Eu³⁺, providing direct experimental evidence and allowing for the calculation of energy transfer efficiency, which can be as high as 98%. sisgeenco.com.br
TAS is also used to investigate the mechanisms behind luminescence quenching and thermal sensitivity in europium complexes. acs.org By studying the excited state dynamics at various temperatures, researchers can identify and characterize processes like thermally activated back energy transfer from the metal to the ligand, which can be a significant non-radiative decay channel. acs.orgarxiv.orgbionano-bg.eu The combination of optical TAS with time-resolved X-ray transient absorption (XTA) offers an even more powerful approach, as it allows for the independent probing of both the sensitizer (B1316253) ligand (via optical absorption) and the lanthanide center's 4f states (via X-ray absorption), confirming the dominant energy transfer mechanisms in these important luminescent systems. osti.gov
Solid State Chemistry and Phase Transition Research in Europium Iodide Materials
Crystal Growth Methodologies (e.g., Bridgman, Vertical Gradient Freeze) for High-Quality Single Crystals
The synthesis of high-quality single crystals of europium triiodide is a challenging endeavor due to the compound's reactivity and tendency to decompose at elevated temperatures. While specific literature detailing the Bridgman or Vertical Gradient Freeze (VGF) growth of EuI₃ is scarce, the principles of these melt-growth techniques, widely applied to other metal halides and europium-doped compounds, provide a framework for its potential synthesis. osti.govosti.govmdpi.com
The Bridgman method is a well-established technique for producing large, high-quality single crystals from a molten state. mdpi.com In a hypothetical Bridgman process for EuI₃, the polycrystalline material would be loaded into a crucible, typically made of quartz, and sealed under vacuum or an inert atmosphere to prevent oxidation and reaction with air. osti.govmdpi.com The crucible would then be heated above the melting point of EuI₃ and slowly lowered through a sharp temperature gradient. Crystallization would initiate at the cooler, often seeded, tip of the crucible and propagate throughout the melt as it cools below its freezing point. mdpi.com A significant challenge in this process is the thermal decomposition of EuI₃, which occurs at temperatures as low as 200°C. wikipedia.org This low decomposition temperature complicates melt-based growth methods which require temperatures high enough to achieve a liquid phase.
The Vertical Gradient Freeze (VGF) method is a modification of the Bridgman technique where neither the crucible nor the furnace moves. str-soft.com Instead, the temperature gradient is controlled by adjusting the power to a multi-zone furnace, inducing crystallization from the bottom up. str-soft.comtungsten-molybdenum-sapphire.com VGF offers better control over the thermal profile and can reduce thermal stresses in the growing crystal. tungsten-molybdenum-sapphire.com For a volatile and reactive compound like EuI₃, the sealed ampoule approach used in both Bridgman and VGF methods is advantageous as it contains the iodine vapor that would be produced upon any partial decomposition, potentially shifting the equilibrium to favor the stability of the triiodide phase. tungsten-molybdenum-sapphire.com
Challenges in the crystal growth of similar europium-containing halides, such as europium-doped strontium iodide (SrI₂:Eu²⁺), include cracking of quartz ampoules and segregation of the europium dopant during solidification. osti.govosti.gov These issues would likely be present and potentially exacerbated in the growth of pure EuI₃ due to its chemical instability.
Pressure-Induced Structural Transformations
The application of high pressure is a powerful tool for inducing structural phase transitions in solid-state materials, typically forcing atoms into more compact arrangements. researchgate.net While direct experimental studies on the pressure-induced transformations of this compound are not extensively documented, the behavior of other europium compounds and related materials under pressure provides insight into its likely response.
At ambient pressure, this compound crystallizes in the bismuth(III) iodide (BiI₃) structure type. wikipedia.org In this arrangement, each europium (Eu³⁺) ion is octahedrally coordinated by six iodide (I⁻) ions. wikipedia.org Upon the application of pressure, it is expected that EuI₃ would undergo one or more structural phase transitions to denser crystal structures. The general effect of pressure is to reduce intermolecular distances and alter atomic positions, which can lead to changes in the crystal lattice and symmetry. researchgate.net
Temperature-Dependent Phase Transition Dynamics
The most significant and well-documented phase transition of this compound is its thermal decomposition, which is a form of disproportionation reaction. This transition is critical to understanding the stability and handling of the compound.
Upon heating, solid EuI₃ decomposes into solid europium(II) iodide (EuI₂) and iodine gas (I₂). wikipedia.org This reaction is reported to occur at a relatively low temperature of 200°C: wikipedia.org
2 EuI₃(s) → 2 EuI₂(s) + I₂(g)
This decomposition represents a fundamental change in the material's structure and electronic configuration. The crystal structure changes from the BiI₃ type of EuI₃ to the monoclinic structure of EuI₂. wikipedia.org More importantly, the oxidation state of europium changes from +3 to +2. Some sources indicate a much higher decomposition temperature of 877°C, which may correspond to a different decomposition pathway or conditions, though the lower temperature disproportionation is more commonly cited. webelements.com
The hydrated form, EuI₃·9H₂O, also undergoes thermal decomposition. The process involves the loss of water molecules and a reduction of the europium center, ultimately forming EuI₂. The decomposition sequence for the hydrate (B1144303) has been identified as follows: researchgate.net
EuI₃·9H₂O → EuI₃·8H₂O → EuI₃·7H₂O → EuI₂·H₂O → EuI₂
This highlights that the trivalent state of europium in the iodide form is unstable even in its hydrated state upon heating. The tendency for EuI₃ to readily decompose suggests that its formation is thermodynamically borderline, with some studies noting that attempts to prepare it often suggest its disproportionation is spontaneous. umich.edu
Thermophysical Properties and Their Correlation with Structural Changes
The specific heat capacity of elemental europium is 27.66 J/(mol·K). wikipedia.org For a compound like EuI₃, the heat capacity would be influenced by its lattice vibrations (phonons). A phase transition, such as the thermal decomposition of EuI₃, would manifest as a significant anomaly in its heat capacity profile.
The linear thermal expansion coefficient for elemental europium at room temperature is 35.0 µm·m⁻¹·K⁻¹. wikipedia.org The thermal expansion of a material is directly related to the anharmonicity of its interatomic potentials. A structural phase transition is typically accompanied by a discontinuity or a sharp peak in the thermal expansion coefficient. For example, in europium(II) oxide (EuO), a distinct anomaly in thermal expansion is observed at its ferromagnetic ordering temperature (Curie temperature), indicating a strong coupling between the magnetic and lattice degrees of freedom, known as a magnetoelastic effect. aps.org
Given the decomposition of EuI₃ at 200°C, one would expect significant changes in its thermophysical properties leading up to this temperature. The evolution of iodine gas during this transition would also contribute significantly to the measured thermal properties, such as in thermogravimetric analysis (TGA) where a mass loss would be observed. mdpi.com
Investigation of Valence Phase Transitions
A valence phase transition involves a change in the electronic configuration of an ion within a solid, often triggered by external stimuli like pressure or temperature. arxiv.org Europium is a prime element for studying this phenomenon because it can readily exist in both divalent (Eu²⁺, 4f⁷) and trivalent (Eu³⁺, 4f⁶) states. wikipedia.org
The thermal decomposition of this compound is a clear example of a temperature-induced valence transition. wikipedia.org The reaction 2 EuI₃ → 2 EuI₂ + I₂ involves the reduction of europium from the Eu³⁺ state to the more stable Eu²⁺ state. wikipedia.orgwikipedia.org The half-filled 4f⁷ shell of Eu²⁺ confers extra stability, which is a driving force for this transition. wikipedia.org
Pressure can also be a potent tool for inducing valence transitions in europium compounds. aps.orgacs.org While typically pressure favors a smaller ionic radius and thus might be expected to stabilize the smaller Eu³⁺ ion, the reality is more complex and depends on the interplay between the 4f and other electronic bands. In many intermetallic and some chalcogenide europium compounds, applying pressure can induce a transition from a divalent or mixed-valent state towards a trivalent state. acs.orgarxiv.org For example, in elemental europium, a valence transition from a divalent toward a trivalent state is observed around 80 GPa. aps.org In the novel compound Eu₄Bi₆Se₁₃, pressure increases the fraction of Eu³⁺ relative to Eu²⁺ in a reversible manner. arxiv.orgresearchgate.net
Although direct experimental evidence for a pressure-induced valence transition in EuI₃ is lacking, its inherent electronic instability suggests it would be highly susceptible to such changes. The spontaneous nature of its disproportionation into EuI₂ indicates a delicate balance between the Eu³⁺ and Eu²⁺ states, which could likely be tuned by the application of pressure. umich.edu
Exploration of Advanced Research Applications and Functional Materials Derived from Europium Iodide
Development of Advanced Luminescent Materials
Europium-based compounds are renowned for their luminescent properties, a characteristic harnessed in various technologies. ontosight.aiheegermaterials.com The luminescence of europium compounds is attributed to the electronic transitions within the europium ions, which can be manipulated to produce light of specific colors. heegermaterials.com
Phosphors for Solid-State Lighting and Display Technologies
Europium-doped materials are crucial in the advancement of solid-state lighting (SSL) and display technologies. orientjchem.orgrsc.orgsfa-oxford.com Phosphors containing europium are used to convert the primary light from a light-emitting diode (LED) into a broader spectrum of visible light, enabling the creation of white light and a wide range of colors. heegermaterials.comorientjchem.org
Specifically, Eu³⁺ ions are known to emit red light, a critical component for high-quality white LEDs and full-color displays. heegermaterials.com Research has focused on developing novel host materials for europium ions that enhance the efficiency and stability of the phosphors. For instance, europium-doped yttrium oxide is a commonly used red phosphor. heegermaterials.com The ongoing development in this area aims to create phosphors with narrow emission bands, which is essential for achieving better color purity and a wider color gamut in next-generation displays. rsc.org
Recent studies have explored various host lattices for europium, such as Ba₅Al₂O₈ doped with Eu²⁺, which emits in the bluish-green range and shows potential for tuning the color of white LEDs. orientjchem.org The ability to fine-tune the emission color by changing the host material or the oxidation state of europium (from Eu³⁺ to Eu²⁺) offers significant flexibility in designing lighting and display systems with specific characteristics. heegermaterials.comorientjchem.org
Scintillation Materials for High-Energy Radiation Detection
Scintillation materials are substances that absorb high-energy radiation, such as X-rays and gamma rays, and in response, emit pulses of light. hellma-materials.com This property makes them invaluable in medical imaging, high-energy physics, and security applications. hellma-materials.com Europium-doped inorganic crystals are a prominent class of scintillators known for their high light yield and good energy resolution. hellma-materials.com
Europium-doped strontium iodide (SrI₂(Eu)) is a high-performance scintillator that offers excellent energy resolution for gamma-ray spectroscopy, surpassing traditional materials like thallium-doped sodium iodide (NaI(Tl)). osti.gov This enhanced resolution allows for the rapid and unambiguous identification of radioactive isotopes. osti.gov
Research into new europium-based scintillators continues to push the boundaries of radiation detection. For example, a solution-processed hybrid europium(II) iodide scintillator, BA₁₀EuI₁₂, has demonstrated a high light output and a low detection limit for X-rays. nih.gov Another area of development is europium-doped cesium bromo iodide (CsBrₓI₍₁₋ₓ₎:Eu), which shows promise for high-energy radiation detection with improved conversion efficiency and low afterglow. google.com These advancements are critical for developing more sensitive and efficient detectors for a wide range of applications, from medical diagnostics to national security. osti.govgoogle.com
Catalytic Applications in Organic Transformations
Europium triiodide has demonstrated potential as a catalyst in certain organic reactions. ontosight.ai The catalytic activity of europium compounds often stems from the Lewis acidic nature of the Eu³⁺ ion, which can activate substrates and facilitate bond formation.
While the broader field of lanthanide-catalyzed reactions is well-established, specific research on this compound's catalytic applications is an emerging area. Studies have shown that europium compounds can catalyze reactions such as the aldol (B89426) reaction. ontosight.ai Furthermore, europium-based metal-organic frameworks (Eu-MOFs) have been investigated for their catalytic activity in reactions like cyanosilylation and reduction reactions. ekb.eg The development of efficient and selective catalytic systems is a continuous effort in organic chemistry, and this compound presents an intriguing option for future exploration.
Research into Magnetic Properties and Novel Magnetic Materials
The magnetic properties of europium compounds are of significant interest for the development of new magnetic materials. ontosight.aiwikipedia.org Europium is unique among the lanthanides as it can readily exist in both the +2 and +3 oxidation states, each with distinct magnetic characteristics. wikipedia.org The Eu³⁺ ion, with its non-magnetic ground state, can become paramagnetic upon thermal population of higher energy magnetic multiplets. rsc.org
Research has explored the magnetic behavior of various europium-containing materials. For instance, europium(II) oxide is a known ferromagnetic semiconductor, while europium(II) sulfide (B99878) is also ferromagnetic. wikipedia.org The magnetic properties of these materials can be tuned by altering their composition and structure. The investigation into the magnetic properties of europium complexes and materials is crucial for applications in data storage, spintronics, and magnetic refrigeration. wikipedia.org
Sensing Platforms (e.g., Oxygen-Responsive Imaging Probes)
The luminescence of europium complexes can be sensitive to the surrounding chemical environment, making them suitable for the development of chemical sensors. nih.govnih.gov One notable application is in the creation of oxygen-responsive imaging probes. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing europium triiodide (EuI₃) in laboratory settings?
- Methodological Answer : Synthesis of EuI₃ requires precise stoichiometric control under inert atmospheres (e.g., argon) to prevent oxidation of europium(II) to europium(III). A common approach involves reacting europium metal with iodine in anhydrous conditions, monitored via thermogravimetric analysis (TGA) to track iodine uptake. Ensure rigorous purification to avoid contamination by europium diiodide (EuI₂), which shares similar precursors but differs in redox stability . Safety protocols for handling hygroscopic and toxic iodine compounds must align with GHS guidelines .
Q. How can researchers validate the purity of EuI₃ post-synthesis?
- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic verification with energy-dispersive X-ray spectroscopy (EDX) to confirm elemental ratios. Discrepancies in iodine content (e.g., excess I⁻ ions) may indicate incomplete reaction or degradation. For redox-sensitive compounds like EuI₃, cyclic voltammetry can detect residual europium(II) species . Triiodide-specific UV-Vis absorption peaks (e.g., ~300 nm in organic solvents) may also confirm structural integrity .
Q. What spectroscopic techniques are optimal for studying EuI₃’s electronic properties?
- Methodological Answer : Time-resolved laser fluorescence spectroscopy (TRLFS) is ideal for probing europium’s luminescence behavior, particularly its 4f-4f transitions. Pair this with steady-state fluorescence to distinguish static vs. dynamic quenching mechanisms in ligand interactions. For iodine-related electronic states, Raman spectroscopy can identify I₃⁻ symmetric stretching modes (~110 cm⁻¹) .
Advanced Research Questions
Q. How can structural phase transitions in EuI₃ under high pressure be experimentally characterized?
- Methodological Answer : Use diamond anvil cell (DAC) setups with in-situ synchrotron XRD to monitor lattice compression and symmetry changes. Pair with resistivity measurements to correlate structural shifts with conductivity alterations. For example, pressure-induced polyiodide chain reorganization (observed in TEAI compounds) may parallel EuI₃’s behavior under stress . Computational modeling (DFT) can predict bond-length variations and validate experimental data .
Q. How should researchers address contradictions in EuI₃’s redox stability data across studies?
- Methodological Answer : Cross-reference synthesis conditions (e.g., solvent polarity, temperature) and analytical methods. For instance, discrepancies in europium oxidation states may arise from trace oxygen in inert atmospheres or iodine sublimation during synthesis. Replicate studies under controlled environments and report raw data (e.g., TGA curves, XRD refinements) to enhance reproducibility . Triangulate results using multiple techniques (e.g., XPS for oxidation state validation) .
Q. What strategies improve the integration of academic EuI₃ data into regulatory frameworks?
- Methodological Answer : Align metadata with FAIR principles (Findable, Accessible, Interoperable, Reusable) by using standardized formats (e.g., IUPAC nomenclature, CIF files for crystallography). Submit datasets to repositories like the EU’s Common Data Platform on Chemicals, which links academic studies to regulatory assessments. Document search methodologies (e.g., Scopus/Web of Science keywords: “this compound + synthesis + spectroscopy”) to ensure transparency .
Q. How can fluorescence quenching in EuI₃-ligand systems be mechanistically analyzed?
- Methodological Answer : Apply Stern-Volmer plots to differentiate static (ground-state complexation) vs. dynamic (collisional) quenching. For EuI₃-humic acid interactions, use parallel factor analysis (PARAFAC) on TRLFS decay curves to deconvolute ligand-binding constants. Note pH-dependent stability (Log K = 3.38–5.08 at pH 7.0) and compare with model ligands like salicylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
